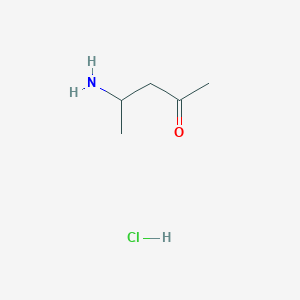
4-Aminopentan-2-one hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Extraction and Separation in Analytical Chemistry
4-Aminopentan-2-one hydrochloride derivatives have been used in the selective extraction and separation of certain elements. For example, 4-methylpentan-2-ol, a related compound, has been utilized for the quantitative extraction of iron(III) from hydrochloric acid, demonstrating its potential in analytical chemistry (Gawali & Shinde, 1974).
2. Chemical Synthesis
The compound and its variants have been involved in the synthesis of complex chemical structures. For instance, the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride was achieved from related compounds, highlighting its utility in organic chemistry and drug synthesis (Zav’yalov & Zavozin, 1987).
3. Pharmacological Research
Derivatives of 4-Aminopentan-2-one hydrochloride have been studied for their potential pharmacological effects. For example, compounds synthesized from 4-isothiocyanato-4-methylpentane-2-one were evaluated for anti-inflammatory and analgesic activities, indicating the compound's relevance in medicinal chemistry (Sondhi et al., 2008).
4. Anticancer Research
Studies have explored the anticancer properties of derivatives of 4-Aminopentan-2-one hydrochloride. For example, the cytotoxic potential of 4-hydroxypentan-2-one extracted from Jacaranda mimosifolia on colorectal cancer cells has been examined, suggesting the compound's potential in cancer research (Ragunathan et al., 2018).
5. Biochemical Studies
The compound and its derivatives have been instrumental in biochemical research. For instance, the identification of cysteine as the reactive group in pyruvate kinase alkylated by a derivative of 4-Aminopentan-2-one hydrochloride demonstrates its use in understanding biochemical interactions and mechanisms (Chalkley & Bloxham, 1976).
Propiedades
IUPAC Name |
4-aminopentan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(6)3-5(2)7;/h4H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMBJCDJMBTWMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopentan-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B1445632.png)
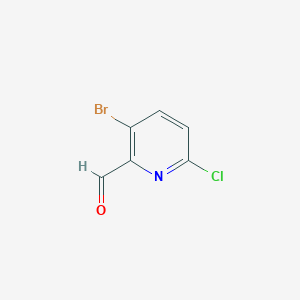
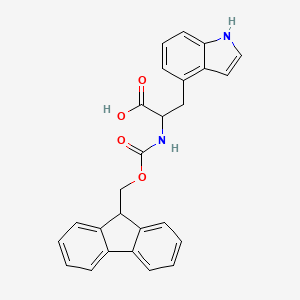
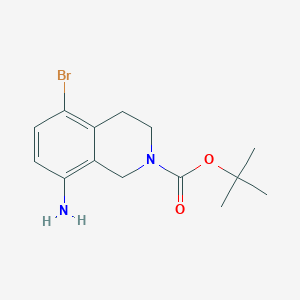
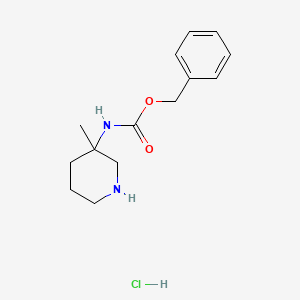

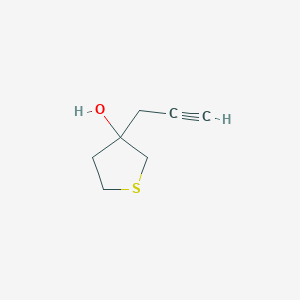
![6-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1445640.png)
![2-(3,5-dimethylphenoxy)-1-[(3R)-3-methylpiperazin-1-yl]ethan-1-one](/img/structure/B1445644.png)
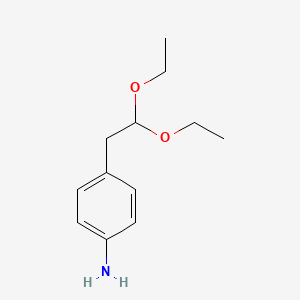
![Methyl({[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl})amine hydrochloride](/img/structure/B1445649.png)


